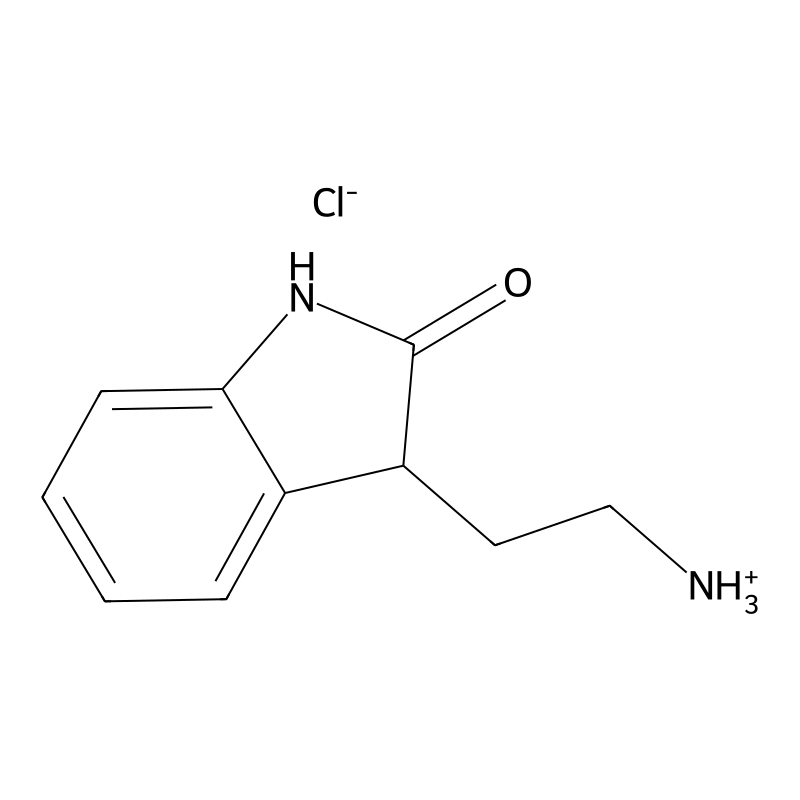

3-(2-Aminoethyl)indolin-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Inflammatory Applications

Scientific Field: Medical Science, Pharmacology

Summary of Application: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity.

Synthesis of 3-Substituted-3-Hydroxyindolin-2-Ones

Scientific Field: Chemistry, Organic Synthesis

Summary of Application: An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones.

Methods of Application: A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione.

Results or Outcomes: The synthesized 3-hydroxyindolin-2-one derivatives were confirmed by single crystal XRD analysis.

Antitumor Activity

Scientific Field: Medical Science, Oncology

Summary of Application: Newly synthesized 1-[(3-dimethylamino)propyl]indolin-2-ones were evaluated for in vitro antitumor activity in five human cancer cell lines.

Methods of Application: The antitumor activity was evaluated using standard MTT assay.

Inhibitors against Hepatitis B Virus

Scientific Field: Medical Science, Virology

Summary of Application: Tryptamine derivatives, which include 3-(2-Aminoethyl)indolin-2-one hydrochloride, have been studied as potential inhibitors against the Hepatitis B virus.

Potential Antitumor Agents

Summary of Application: Carbamoyl epipodophyllotoxins, a class of compounds that can be derived from 3-(2-Aminoethyl)indolin-2-one hydrochloride, have been studied for their potential as antitumor agents.

Antimalarial Agents

Scientific Field: Medical Science, Parasitology

Summary of Application: β-carbolinium cations, a class of compounds that can be derived from 3-(2-Aminoethyl)indolin-2-one hydrochloride, have been studied for their potential as new antimalarial agents.

3-(2-Aminoethyl)indolin-2-one hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂ and a molecular weight of 196.677 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water and polar solvents. The compound features an indolin-2-one structure, which is characterized by a fused indole and carbonyl group, contributing to its unique properties and biological activities .

The reactivity of 3-(2-Aminoethyl)indolin-2-one hydrochloride can be attributed to the presence of both the amino and carbonyl functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, where the amine group can accept protons.

- Cyclization Reactions: Under certain conditions, the compound may undergo cyclization to form more complex structures.

3-(2-Aminoethyl)indolin-2-one hydrochloride exhibits various biological activities, primarily due to its structural similarities to neurotransmitters. It has been studied for:

- Neuroprotective Effects: The compound shows potential in protecting neuronal cells from oxidative stress.

- Antidepressant Properties: It may influence serotonin pathways, making it a candidate for antidepressant development.

- Anticancer Activity: Some studies suggest that it could inhibit tumor growth by inducing apoptosis in cancer cells .

Several synthesis methods have been documented for 3-(2-Aminoethyl)indolin-2-one hydrochloride:

- Condensation Reaction:

- Reacting indole derivatives with β-aminoethyl ketones under acidic conditions.

- Reduction of Indolinones:

- Reducing corresponding indolinones using reducing agents like lithium aluminum hydride.

- Direct Amination:

The compound has several applications across various fields:

- Pharmaceuticals: Utilized in drug development for neuroprotective and antidepressant medications.

- Research Reagent: Employed in biochemical assays and studies related to serotonin receptors.

- Chemical Intermediates: Acts as a building block in synthesizing more complex organic compounds .

Research has indicated that 3-(2-Aminoethyl)indolin-2-one hydrochloride interacts with various biological targets:

- Serotonin Receptors: It binds to serotonin receptors, influencing neurotransmission.

- Enzymatic Interactions: Studies show potential inhibition of specific enzymes linked to cancer progression.

- Protein Binding Studies: Investigations into its affinity for plasma proteins are ongoing, which may affect its pharmacokinetics .

Several compounds share structural or functional similarities with 3-(2-Aminoethyl)indolin-2-one hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Aminoethyl)indole hydrochloride | Indole structure | Primarily studied for its psychoactive effects. |

| 5-Hydroxytryptamine (Serotonin) | Indole with hydroxyl group | Major neurotransmitter involved in mood regulation. |

| 2-(1H-indol-3-yl)ethanamine | Similar amine functionality | Less potent in neuroprotective studies compared to 3-(2-Aminoethyl)indolin-2-one hydrochloride. |

| 1-Methyltryptamine | Methylated indole derivative | Exhibits different psychoactive properties. |

The uniqueness of 3-(2-Aminoethyl)indolin-2-one hydrochloride lies in its specific combination of an indoline structure with an aminoethyl side chain, which enhances its biological activity and potential therapeutic applications compared to other similar compounds .

Solubility in Polar and Nonpolar Solvents

3-(2-Aminoethyl)indolin-2-one hydrochloride demonstrates distinct solubility characteristics that reflect its chemical structure and the presence of the hydrochloride salt form. The compound exhibits enhanced solubility in polar solvents compared to its free base form, primarily due to the ionic nature of the hydrochloride salt [2].

In polar protic solvents, the compound shows good solubility in water and ethanol [3] [4] [5]. The aqueous solubility is particularly notable, as the hydrochloride salt formation significantly improves water solubility compared to the parent compound [2]. This enhanced water solubility makes the compound suitable for various experimental and pharmaceutical applications where aqueous formulations are required.

Polar aprotic solvents provide moderate to limited solubility. The compound is slightly soluble in dimethyl sulfoxide (DMSO) [3] [6], which is commonly used for preparing stock solutions in laboratory settings. Acetonitrile provides moderate solubility, making it suitable for chromatographic applications and analytical procedures [7].

In nonpolar solvents, the compound demonstrates limited solubility, which is expected given its polar nature and ionic character. Chloroform provides only slight solubility [3] [8], while typical nonpolar solvents such as hexane, toluene, and diethyl ether show minimal or no solubility [9] [10].

| Solvent Type | Polarity | Solubility | Notes |

|---|---|---|---|

| Water | Polar protic | Soluble | Enhanced by hydrochloride salt formation |

| DMSO | Polar aprotic | Slightly soluble | Suitable for stock solution preparation |

| Methanol | Polar protic | Slightly soluble | Limited solubility reported |

| Ethanol | Polar protic | Soluble | Good solubility in alcoholic solvents |

| Chloroform | Nonpolar | Slightly soluble | Minimal solubility in halogenated solvents |

| Acetonitrile | Polar aprotic | Moderately soluble | Moderate solubility in nitrile solvents |

Thermal Stability and Decomposition Pathways

The thermal stability profile of 3-(2-Aminoethyl)indolin-2-one hydrochloride reveals important characteristics for handling and storage. The compound exhibits a melting point range of 247-252°C with concurrent decomposition [3] [11] [12], indicating that thermal degradation occurs simultaneously with the melting process.

Differential Scanning Calorimetry (DSC) analysis shows that the compound remains stable under normal storage conditions but begins to decompose at approximately 247°C [3] [11]. This decomposition temperature represents the onset of thermal degradation, making it a critical parameter for processing and analytical applications.

Thermogravimetric Analysis (TGA) indicates significant weight loss beginning around 250°C, corresponding to the decomposition of the organic structure [12]. The compound maintains structural integrity up to approximately 240°C, providing a safe operating range for most laboratory and industrial applications.

Decomposition pathways involve the typical breakdown products of organic nitrogen compounds. Upon thermal decomposition, the compound produces carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas [5]. These decomposition products are characteristic of organic compounds containing nitrogen and chlorine atoms and represent potential hazards requiring appropriate ventilation and safety measures.

| Parameter | Value | Analysis Method | Notes |

|---|---|---|---|

| Melting Point (°C) | 247-252 | DSC/Melting point apparatus | Compound melts with decomposition |

| Decomposition Temperature (°C) | 247-252 | TGA/DSC | Decomposition occurs simultaneously with melting |

| Thermal Stability Range (°C) | Room temperature to 240 | Thermal analysis | Stable under normal storage conditions |

| DSC Onset Temperature (°C) | 247 | DSC analysis | Initial thermal event observed |

pH-Dependent Behavior in Aqueous Solutions

The pH-dependent behavior of 3-(2-Aminoethyl)indolin-2-one hydrochloride in aqueous solutions is influenced by the presence of both basic amino groups and the acidic hydrochloride salt form. The compound demonstrates optimal stability in neutral to slightly basic conditions (pH 7-9) [13].

Acidic conditions (pH < 3) may lead to protonation of the amino groups, potentially affecting the compound's stability and solubility characteristics. Under strongly acidic conditions, there is a risk of hydrolysis reactions that could compromise the structural integrity of the indolin-2-one ring system [13].

Basic conditions (pH > 10) present challenges for compound stability, as the basic environment may facilitate hydrolysis of the amide bond or other degradation pathways [13]. The compound shows reduced stability under strongly alkaline conditions, which should be avoided during storage and handling.

Aqueous solution stability is generally limited, with recommendations to avoid long-term storage of aqueous solutions [6]. The compound's stability in aqueous media is time-dependent, with degradation occurring more rapidly in solution than in solid form. This characteristic necessitates fresh preparation of aqueous solutions for analytical and experimental applications.

The predicted pKa value of 11.30±0.40 indicates that the compound will exist predominantly in its protonated form under physiological pH conditions [14]. This protonation state influences both solubility and stability characteristics in biological and aqueous systems.